molecular formula C6H8N2OS B11787343 2-(5-Methylthiazol-2-yl)acetamide

2-(5-Methylthiazol-2-yl)acetamide

Cat. No.: B11787343
M. Wt: 156.21 g/mol
InChI Key: XSESOSFLKLLMCC-UHFFFAOYSA-N
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Description

2-(5-Methylthiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-(5-Methylthiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H8N2OS/c1-4-3-8-6(10-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)

InChI Key

XSESOSFLKLLMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CC(=O)N

Origin of Product

United States

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